AZD8309
Description
Contextualization of Chemokine Receptor Biology
Chemokines, a family of small cytokines or signaling proteins, play a pivotal role in the orchestration of cell migration and activation, particularly of leukocytes. nih.gov These chemotactic cytokines are integral to the development and homeostasis of the immune system and are involved in both protective and destructive immune and inflammatory responses. nih.gov Their biological effects are mediated through interaction with chemokine receptors, which are G protein-coupled receptors (GPCRs) located on the surface of target cells. clinicaltrials.govnih.gov The chemokine superfamily is classified into four main subfamilies—C, CC, CXC, and CX3C—based on the arrangement of conserved cysteine residues. nih.gov
Chemokine receptors are 7-transmembrane proteins that, upon binding their specific chemokine ligands, trigger a cascade of intracellular signaling events. clinicaltrials.govnih.gov This typically involves the activation of G-proteins, leading to the production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules, in turn, induce a flux in intracellular calcium and activate protein kinase C (PKC), culminating in a cellular response, most notably chemotaxis, which is the directed movement of a cell along a chemical gradient. clinicaltrials.govnih.gov Beyond migration, chemokine receptor activation can influence a variety of cellular processes, including proliferation, survival, and differentiation. nih.gov
Overview of CXCR2 Signaling in Physiological and Pathological States
The C-X-C chemokine receptor 2 (CXCR2) is a prominent member of the CXC chemokine receptor family. researchgate.net It is primarily expressed on neutrophils and is also found on other cell types, including monocytes, mast cells, and certain endothelial and epithelial cells. CXCR2 is activated by several CXC chemokines that possess an N-terminal glutamic acid-leucine-arginine (ELR) motif, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (also known as interleukin-8).
In physiological states, CXCR2 signaling is crucial for the innate immune response, particularly in the recruitment of neutrophils from the bloodstream to sites of infection or tissue injury. researchgate.net This process is essential for host defense against pathogens. CXCR2 also plays a role in other physiological processes, including angiogenesis and wound healing.
However, dysregulated CXCR2 signaling is implicated in the pathogenesis of a wide range of inflammatory diseases and cancer. youtube.com In chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis, excessive CXCR2-mediated neutrophil recruitment contributes to tissue damage and disease progression. astrazeneca.com In the context of cancer, CXCR2 signaling has been shown to promote tumor growth, angiogenesis, and metastasis. nih.govscienceopen.com Pathological pain conditions, including those arising from nerve injury or inflammation, have also been linked to the CXCL1/CXCR2 signaling axis, which contributes to both peripheral and central sensitization. youtube.com
Historical Development and Research Trajectory of AZD8309
This compound emerged from drug discovery programs as a potent and orally bioavailable antagonist of the CXCR2 receptor. lu.se Its development was driven by the therapeutic potential of targeting CXCR2-mediated neutrophil transmigration in various inflammatory disorders. Early preclinical studies demonstrated the ability of this compound to effectively block the actions of CXCR2 ligands.
Human studies have further explored the potential of this compound. In a clinical trial involving healthy volunteers, this compound was shown to inhibit lipopolysaccharide (LPS)-induced airway neutrophilic inflammation. nih.govastrazeneca.com Treatment with this compound resulted in a significant reduction in total sputum cells and neutrophils. nih.govmedchemexpress.com Another study in healthy subjects evaluated the effect of this compound on nasal inflammation induced by LPS, demonstrating a reduction in neutrophil recruitment. nih.gov These studies have provided proof-of-concept for the anti-inflammatory effects of this compound in humans. A clinical trial with the identifier NCT00860821 was conducted to evaluate the effect of this compound on cells and inflammatory biomarkers in nasal lavage and blood after a nasal challenge with LPS. clinicaltrials.gov
Current Landscape of CXCR2 Antagonists in Drug Discovery and Development
The therapeutic potential of targeting the CXCR2 pathway has led to the development of several small molecule antagonists, with a number of candidates progressing into clinical trials. These antagonists are being investigated for a variety of indications, primarily in oncology and inflammatory diseases.
In the realm of oncology, CXCR2 antagonists are being explored for their ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies. Compounds such as SX-682 and navarixin (B609427) are in clinical development for various cancer types. Another notable CXCR2 antagonist, AZD5069, has been investigated in clinical trials for its anticancer effects and in the context of triple-negative breast cancer has been shown to have a potential role in combating chemoresistance and augmenting immunotherapy.
For inflammatory diseases, CXCR2 antagonists are being developed to treat conditions characterized by excessive neutrophil-driven inflammation, such as COPD, bronchiectasis, and COVID-19-related acute respiratory distress syndrome (ARDS). The development of these antagonists represents a promising strategy for addressing the unmet medical need in these diseases.
Discrepancies in Literature Regarding Primary Target Modality: Addressing Fibroblast Growth Factor Receptor (FGFR) Inhibition Claims
A thorough review of the scientific literature reveals that this compound is consistently and primarily characterized as a potent and selective antagonist of the CXCR2 receptor. nih.govastrazeneca.com However, the broader landscape of kinase inhibitor research has sometimes led to questions about the selectivity of small molecule compounds.
The Fibroblast Growth Factor Receptor (FGFR) pathway is a distinct signaling cascade that, like CXCR2, is a target for therapeutic intervention in various diseases, particularly cancer. A number of FGFR inhibitors, such as AZD4547, erdafitinib, and infigratinib, have been developed and are in clinical trials. youtube.com
There is no direct scientific evidence in the reviewed literature to suggest that this compound functions as a direct inhibitor of the Fibroblast Growth Factor Receptor. The research on this compound is firmly rooted in its activity as a CXCR2 antagonist. nih.govastrazeneca.com One study noted that this compound also has antagonistic activity at the CCR2b receptor, but with a 10-fold lower potency than at CXCR2. nih.gov This indicates a degree of selectivity for CXCR2. The claims or suggestions of this compound having FGFR inhibitory activity appear to be unsubstantiated in the primary scientific literature and may arise from a conflation of different small molecule inhibitor programs. The established mechanism of action for this compound is the inhibition of CXCR2-mediated signaling. nih.govnih.govastrazeneca.com
Detailed Research Findings
The following tables summarize key findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Effect of this compound on LPS-Induced Airway Inflammation in Healthy Volunteers
| Parameter | Reduction with this compound | p-value | Reference |
|---|---|---|---|
| Total Sputum Cells | 77% | < 0.001 | nih.govresearchgate.netmedchemexpress.com |
| Sputum Neutrophils | 79% | < 0.05 | nih.govresearchgate.netmedchemexpress.com |
| Neutrophil Elastase Activity | Significant Reduction | < 0.05 | nih.govresearchgate.net |
| CXCL1 | Significant Reduction | < 0.05 | nih.govresearchgate.net |
| Sputum Macrophages | 47% (trend) | Not Significant | nih.govresearchgate.net |
| Leukotriene B4 | 39% (trend) | Not Significant | nih.govresearchgate.net |
Table 2: Effect of this compound in a Human Nasal LPS Challenge Model
| Parameter | Reduction with this compound | Time Point | Reference |
|---|---|---|---|
| Leukocyte Count in Nasal Lavage | 52% of placebo | 6 hours | nih.gov |
| LTB4 Levels in Nasal Lavage | 55% of placebo | 6 hours | nih.gov |
Table 3: Effect of this compound in Experimental Pancreatitis in Mice
| Parameter | Effect of this compound | Pancreatitis Model | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) in Pancreas and Lungs | Significantly reduced | Caerulein-induced | nih.govlu.se |
| Intrapancreatic Trypsin and Elastase Activity | Reduced | Caerulein-induced | nih.govlu.se |
| Cathepsin B Activity and MPO | Reduced | Taurocholate-induced | nih.govlu.se |
| Serum Cytokine Levels | Reduced | Both models | nih.govlu.se |
Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
CAS No. |
333742-48-6 |
|---|---|
Molecular Formula |
C15H14F2N4O2S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 |
InChI Key |
SRHSMXLXWORYJK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD8309; AZD-8309; AZD 8309; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Azd8309 Action
Direct Antagonism of CXCR2
The C-X-C chemokine receptor type 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses, particularly through the recruitment and activation of neutrophils. AZD8309 exerts its therapeutic effects by directly interfering with the function of this receptor.
Elucidation of Receptor Binding and Conformational Modulation
As a G protein-coupled receptor, CXCR2 undergoes conformational changes upon binding of its cognate ligands, such as CXCL8 (Interleukin-8), leading to the activation of associated heterotrimeric G proteins. This G-protein coupling is considered the most proximal signaling event following agonist binding to the receptor. The structural flexibility of CXCR2 allows for multiple ligand-binding conformations, which can influence the design of selective inhibitors.
Upon agonist binding, CXCR1 and CXCR2 undergo phosphorylation by G protein-coupled receptor kinases (GRKs), which in turn facilitates the binding of β-arrestin. This process leads to receptor desensitization and subsequent clathrin-mediated endocytosis, mediated by the AP-2 adaptor protein. The C-terminus and the third intracellular loop of CXCR2 have been identified as regions involved in G-protein coupling and signaling. By antagonizing CXCR2, this compound effectively inhibits these initial receptor activation steps and the subsequent cascade of events.
Comparative Selectivity Profile Against Related Chemokine Receptors (e.g., CXCR1, CCR2)
This compound demonstrates selectivity for CXCR2, exhibiting a notably lower potency against other chemokine receptors. Specifically, it has been reported to be 10-fold less potent at the CCR2b receptor compared to CXCR2.
While CXCR1 and CXCR2 share a significant degree of sequence homology (76%) and bind to CXCL8 with similar affinities, their interactions with other chemokines differ. CXCR2 interacts with a broader range of ELR+ chemokines (CXCL1-3, 5-7) with high affinity, whereas CXCR1 only weakly binds to these other ELR+ chemokines. This differential ligand binding profile of the receptors themselves highlights the importance of selective antagonism.
Table 1: Comparative Potency of this compound
| Receptor | Relative Potency (vs. CXCR2) |
| CXCR2 | 1x |
| CCR2b | 10-fold less potent |
Downstream Signal Transduction Pathway Modulation
The antagonism of CXCR2 by this compound leads to the modulation of several key intracellular signal transduction pathways that are typically activated following chemokine-receptor engagement.
Inhibition of G-Protein Coupled Signaling Cascades
As CXCR2 is a G protein-coupled receptor, its activation normally leads to the dissociation of the heterotrimeric G protein into its Gαi subunit and Gβγ subunits. Both of these dissociated subunits are capable of activating various downstream signaling molecules. By acting as an antagonist, this compound effectively inhibits these G-protein coupled signaling cascades that are initiated by CXCR2 activation.
Effects on Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activity
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a major intracellular signal transduction pathway that can be activated by G protein-coupled receptors, including CXCR1 and CXCR2. Activation of PI3Kγ-dependent signaling is known to lead to the activation of Akt. Given that CXCR1/2 activation is linked to the PI3K/Akt pathway and its role in processes like CXCL8 expression, the antagonism of CXCR2 by this compound would consequently modulate the activity of this pathway.
Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling
Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK1, and p38, are crucial downstream effectors activated by CXCR1 and CXCR2. These kinases are involved in a variety of cellular responses, such as cell growth, proliferation, and inflammation. Studies have shown that CXCR1 and CXCR2 mediate downstream signaling, in part, through MAPK activation, specifically involving ERK1/2 phosphorylation. As an antagonist of CXCR2, this compound is capable of blocking these MAPK signaling events, thereby mitigating the inflammatory and other cellular responses mediated by this pathway.
Role in Other Intracellular Signaling Events (e.g., PKC, FAK, Src)
While this compound is primarily known for its antagonism of CXCR2, direct and specific research findings detailing its role in modulating other intracellular signaling events such as Protein Kinase C (PKC), Focal Adhesion Kinase (FAK), or Src kinase pathways are not extensively documented in the available literature. These kinases are broadly involved in various cellular processes, including inflammation and cell adhesion, which are indirectly affected by neutrophil functions. However, a direct mechanistic link or modulation by this compound on these specific pathways has not been explicitly established in the reviewed scientific literature.
Impact on Neutrophil Cellular Functions
This compound exerts significant effects on several key neutrophil cellular functions, primarily by inhibiting their recruitment and the release of their pro-inflammatory contents.
Impact on Neutrophil Cellular Functions
Mechanisms of Neutrophil Transmigration and Chemotaxis Inhibition
Neutrophil transmigration and chemotaxis are fundamental processes in the inflammatory response, orchestrated largely by chemokines acting through receptors like CXCR2. This compound, as a CXCR2 antagonist, effectively inhibits these processes. Studies have shown that this compound significantly reduces the number of neutrophils in inflamed tissues. For instance, in healthy volunteers challenged with inhaled lipopolysaccharide (LPS), treatment with this compound resulted in a substantial reduction in total sputum cells and sputum neutrophils. This inhibition of neutrophil recruitment to inflammatory sites is a direct consequence of blocking CXCR2-mediated signaling, which is essential for guiding neutrophils along chemokine gradients and facilitating their extravasation from blood vessels into tissues. nih.govthermofisher.comresearchgate.netnih.gov
Table 1: Impact of this compound on Neutrophil Recruitment in LPS-Challenged Volunteers
| Parameter | Effect of this compound Treatment (vs. Placebo) | Significance (p-value) | Source |
| Total sputum cells | 77% reduction | < 0.001 | nih.govthermofisher.com |
| Sputum neutrophils | 79% reduction | < 0.05 | nih.govthermofisher.com |
Modulation of Neutrophil Adhesion and Activation Markers (e.g., CD11b, CD62L)
Neutrophil adhesion to endothelial cells and their activation state are regulated by surface markers such as CD11b (Mac-1) and CD62L (L-selectin). CD62L shedding and CD11b upregulation are typically associated with neutrophil activation and extravasation. While CXCR2 antagonism generally impacts neutrophil trafficking, studies investigating the effect of CXCR2 antagonists, including AZD5069 (another CXCR2 antagonist, often studied in similar contexts), on the surface expression of CD11b and CD62L on circulating neutrophils have indicated no significant differences compared to placebo. This suggests that while this compound inhibits neutrophil recruitment, its direct impact on the expression levels of these specific adhesion and activation markers on circulating neutrophils may be limited or not consistently observed in all contexts. nih.gov
Regulation of Neutrophil Degranulation and Effector Enzyme Release (e.g., Neutrophil Elastase, Myeloperoxidase)
Neutrophil degranulation involves the release of various cytotoxic proteins, including neutrophil elastase (NE) and myeloperoxidase (MPO), which contribute to host defense but can also cause tissue damage during excessive inflammation. This compound has been shown to effectively regulate the release and activity of these enzymes. In studies involving LPS-induced airway inflammation, this compound treatment led to a significant reduction in neutrophil elastase activity in sputum. nih.govthermofisher.com Furthermore, this compound has been reported to significantly reduce MPO levels in the pancreas and lung, and to decrease both trypsin and elastase activity in the pancreas, highlighting its broad impact on inflammatory enzyme release. thermofisher.com
Table 2: Impact of this compound on Neutrophil Effector Enzyme Activity
| Effector Enzyme/Molecule | Location/Context | Effect of this compound Treatment | Source |
| Neutrophil Elastase | Sputum (LPS-challenged volunteers) | Reduced activity | nih.govthermofisher.com |
| Myeloperoxidase (MPO) | Pancreas and Lung | Significantly reduced levels | thermofisher.com |
| Elastase | Pancreas | Decreased activity | thermofisher.com |
| Trypsin | Pancreas | Decreased activity | thermofisher.com |
Influence on Reactive Oxygen Species (ROS) Production
Reactive Oxygen Species (ROS) are crucial components of the neutrophil's antimicrobial arsenal, generated through processes like the oxidative burst, often involving enzymes such as myeloperoxidase. While myeloperoxidase plays a significant role in ROS production, direct evidence specifically detailing this compound's influence on neutrophil ROS production is not explicitly available in the reviewed scientific literature. Observations with other CXCR2 antagonists suggest that while these compounds effectively reduce neutrophil numbers, key antimicrobial functions, including the oxidative burst, may remain largely unaffected. researchgate.net This implies that this compound's primary mechanism of action is focused on neutrophil trafficking rather than direct modulation of their intracellular ROS-generating machinery.
Preclinical Research Paradigms and Findings
In Vitro Experimental Systems
Receptor Affinity and Functional Activity Assays
AZD8309 demonstrates high affinity and potent functional activity against its primary target, the chemokine receptor CXCR2. In various assays, this compound has shown an IC50 value of 4 nM for CXCR2. pancreapedia.orgmedchemexpress.comnih.gov Further studies employing a scintillation proximity assay (SPA) in HEK293 cells, which expressed human recombinant CXCR2, revealed an IC50 of 1 nM for the displacement of [125I]IL8. medchemexpress.com This indicates its effective binding and antagonistic activity at the CXCR2 receptor.
Table 1: this compound Receptor Affinity Data
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| CXCR2 | Receptor Antagonism | N/A | 4 | pancreapedia.orgmedchemexpress.comnih.gov |
| CXCR2 | Displacement of [125I]IL8 from human recombinant CXCR2 by SPA assay | HEK293 | 1 | medchemexpress.com |
Cell-Based Models for Inflammatory Mediator Release
While this compound is known to regulate neutrophil transmigration, a key process in inflammation, detailed research findings specifically on its effects in in vitro cell-based models for inflammatory mediator release (e.g., direct inhibition of cytokine or chemokine production from cell lines) are not explicitly detailed in the provided literature. However, its antagonistic action on CXCR2, which is involved in neutrophil activation and recruitment, indirectly influences the release and effects of inflammatory mediators by reducing the presence and activity of inflammatory cells.
In Vivo Disease Models of Inflammation
This compound has been extensively evaluated in various in vivo disease models of inflammation, particularly in experimental pancreatitis, demonstrating its efficacy in mitigating inflammatory processes.
Experimental Pancreatitis Models (e.g., Caerulein (B1668201), Taurocholate-Induced)
Preclinical studies have utilized male C57BL6 mice (25-30 g) to induce experimental pancreatitis, employing both caerulein and taurocholate-induced models. medchemexpress.comnih.govmdpi.comnih.gov Mild pancreatitis was induced via intraperitoneal (i.p.) administration of caerulein (50 μg/kg BW), while severe pancreatitis was induced by intraductal administration of 2% taurocholate. mdpi.comnih.gov this compound was administered orally (50 mg/kg; p.o.) twice daily, commencing 3 hours prior to pancreatitis induction. medchemexpress.comnih.govmdpi.comnih.gov
In these experimental pancreatitis models, this compound demonstrated significant attenuation of leukocyte infiltration and protease activation. Oral administration of this compound notably reduced myeloperoxidase (MPO) levels in both the pancreas and lungs at 8 hours and 24 hours in caerulein-induced pancreatitis. pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net Furthermore, it decreased intrapancreatic trypsin and elastase activity at 8 hours in this model. pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net In taurocholate-induced pancreatitis, this compound was effective in reducing both cathepsin B activity and MPO levels. medchemexpress.commdpi.comfrontiersin.org These findings collectively indicate that this compound reduces neutrophil migration and intrapancreatic protease activation in experimental pancreatitis. pancreapedia.orgmedchemexpress.comnih.govmdpi.com
Table 2: Effects of this compound on Leukocyte Infiltration and Protease Activation in Experimental Pancreatitis
| Model Type | Parameter Measured | Effect of this compound | Time Point (h) | Reference |
| Caerulein-induced Pancreatitis | Pancreatic MPO | Significantly reduced | 8 & 24 | pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net |
| Caerulein-induced Pancreatitis | Lung MPO | Significantly reduced | 8 & 24 | pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net |
| Caerulein-induced Pancreatitis | Intrapancreatic Trypsin Activity | Reduced | 8 | pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net |
| Caerulein-induced Pancreatitis | Intrapancreatic Elastase Activity | Reduced | 8 | pancreapedia.orgmedchemexpress.comnih.govmdpi.comresearchgate.net |
| Taurocholate-induced Pancreatitis | Pancreatic MPO | Reduced | N/A | medchemexpress.commdpi.comfrontiersin.org |
| Taurocholate-induced Pancreatitis | Cathepsin B Activity | Reduced | N/A | medchemexpress.commdpi.comfrontiersin.org |
| General Experimental Pancreatitis | Neutrophil Migration | Reduced | N/A | pancreapedia.orgmedchemexpress.comnih.gov |
| General Experimental Pancreatitis | Intrapancreatic Protease Activation | Reduced | N/A | nih.govmdpi.com |
Table 3: Effects of this compound on Systemic Inflammatory Markers and Organ Damage in Experimental Pancreatitis
| Model Type | Parameter Measured | Effect of this compound | Reference |
| Caerulein-induced Pancreatitis | Serum Cytokine Levels | Reduced | medchemexpress.comnih.govmdpi.com |
| Caerulein-induced Pancreatitis | Histopathological Damage | Reduced | medchemexpress.comnih.govmdpi.com |
| Taurocholate-induced Pancreatitis | Serum TNF-alpha Levels | Significantly reduced (at 6h and 48h) | |
| Taurocholate-induced Pancreatitis | Histopathological Damage | Reduced | |
| General Experimental Pancreatitis | Overall Disease Severity | Reduced | mdpi.com |
Pulmonary Inflammation Models
Pulmonary inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis (CF), are often characterized by a prominent neutrophilic inflammatory response that is frequently resistant to conventional corticosteroid therapies. nih.gov The C-X-C motif chemokines, including CXCL1 and CXCL8, play a crucial role in recruiting neutrophils to the lung by activating CXCR2. nih.govnih.gov Targeting CXCR2 with small molecule antagonists like this compound represents a therapeutic strategy for these conditions. nih.gov
This compound has demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced airway inflammation in healthy human volunteers. nih.govnih.govscienceopen.com In a double-blind, placebo-controlled, cross-over study involving 20 healthy subjects, oral administration of this compound (300 mg twice daily for 3 days) prior to inhaled LPS challenge led to a marked reduction in inflammatory markers. nih.govnih.gov
Key findings from this study include:
A mean 77% reduction in total sputum cells compared to placebo (p < 0.001). nih.govnih.govscienceopen.com
A mean 79% reduction in sputum neutrophils compared to placebo (p < 0.05). nih.govnih.govscienceopen.com
A significant reduction in neutrophil elastase (NE) activity (35% reduction, p = 0.012). scienceopen.com
A significant reduction in CXCL1 concentrations (25% reduction, p = 0.044). scienceopen.com
Trends for reductions in sputum macrophages (47%), leukotriene B4 (39%), and CXCL8 (52%). nih.govnih.govscienceopen.com
These results underscore this compound's ability to attenuate the acute neutrophilic response in the airways, suggesting its potential in treating neutrophilic airway diseases. nih.govnih.gov Pre-clinical evidence further supports this, showing that genetic and pharmacological inactivation of CXCR2 reduces pulmonary neutrophilic inflammation induced by LPS in various animal species. scienceopen.comwestminster.ac.uk
Table 1: Effect of this compound on Sputum Inflammatory Markers Post-LPS Challenge in Healthy Volunteers
| Inflammatory Marker | Reduction with this compound vs. Placebo | Statistical Significance (p-value) |
| Total Sputum Cells | 77% | < 0.001 |
| Sputum Neutrophils | 79% | < 0.05 |
| Neutrophil Elastase | 35% | 0.012 |
| CXCL1 | 25% | 0.044 |
| Sputum Macrophages | 47% (trend) | Not statistically significant |
| Leukotriene B4 | 39% (trend) | 0.075 |
| CXCL8 | 52% (trend) | 0.1 |
Chronic Obstructive Pulmonary Disease (COPD) is characterized by progressive airflow limitation and an abnormal inflammatory response, predominantly involving neutrophils. scispace.comnih.gov Elevated levels of neutrophil chemokines like CXCL8 and CXCL1, which signal through CXCR2, are observed in COPD patients and contribute to persistent airway neutrophilia. westminster.ac.uk this compound, as a CXCR2 antagonist, has been investigated in clinical Phase I development for COPD. scispace.comnih.govnih.govpatsnap.comclinicaltrialsregister.eu Its demonstrated ability to inhibit neutrophil inflammation following endotoxin (B1171834) challenge in healthy volunteers indicates its potential utility in managing the neutrophilic component of COPD pathophysiology. nih.govscispace.com Inhibiting CXCR2 may offer a strategy to counteract the central role of neutrophils in airway inflammation in COPD. ersnet.org
Severe asthma and cystic fibrosis (CF) are chronic inflammatory lung diseases marked by significant neutrophilic inflammation that often shows poor response to corticosteroids. nih.govnih.govwestminster.ac.uk The presence of elevated concentrations of key neutrophil chemokines, including CXCL1, CXCL5, and CXCL8, in the airways of patients with severe asthma and CF highlights the involvement of the CXCR2 pathway in these conditions. westminster.ac.uk The efficacy of this compound in inhibiting LPS-induced inflammation, including reducing sputum neutrophils and inflammatory mediators, suggests its potential as a therapeutic agent for these neutrophilic airway diseases. nih.govnih.govscienceopen.com Studies have shown that CXCR2 antagonists can reduce sputum neutrophils in patients with severe asthma. nih.govmdpi.comersnet.org
Other Relevant Inflammatory Conditions (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease)
Beyond pulmonary conditions, this compound has been explored for its therapeutic potential in other inflammatory diseases due to its role as a CXCR2 antagonist. targetmol.com It has advanced into Phase I clinical trials for rheumatoid arthritis. nih.govpatsnap.comnih.gov The chemokine CXCL8, a ligand for CXCR2, is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD). nih.govtandfonline.com While this compound is recognized for its broad applicability in studying inflammatory diseases, specific detailed findings from its investigation in IBD models were not extensively detailed in the provided literature. targetmol.comtandfonline.com
Investigation in Cancer Progression Models (CXCR2-Dependent)
The CXCL8-CXCR1/2 signaling axis plays a critical role in promoting tumor progression and metastasis. nih.govnih.gov CXCR2 is involved in the recruitment of neutrophils to tumors in various mouse cancer models. nih.gov Studies have indicated that CXCR2 expression can be significantly lower in tumor-associated neutrophils compared to those in the bone marrow and peripheral blood. nih.gov Furthermore, myeloid-derived suppressor cells (MDSCs) that exhibit high CXCR2 expression are known to accumulate in tumors, where they contribute to tumor progression by immunosuppressing T cells. nih.gov Accumulating evidence suggests that CXCR2 enhances cancer progression and may be associated with poorer patient outcomes. amegroups.cn For instance, CXCR2 expression has been found to be upregulated in lung cancer and is correlated with smoking history and a less favorable prognosis. amegroups.cn CXCR2 has also been shown to promote breast cancer cell invasion in vitro and enhance tumor metastasis in vivo. amegroups.cn Additionally, CXCR2 is implicated in the progression of gastric cancer. mdpi.com
Modulation of Tumor Microenvironment Components
The tumor microenvironment is significantly influenced by elevated CXCL8-CXCR1/2 signaling, which facilitates tumor progression through the activation of pathways that promote cell proliferation, angiogenesis, migration, invasion, and cell survival. nih.govnih.gov Research in CXCR2 knockout mice has demonstrated reduced tumor growth, decreased angiogenesis, and increased necrosis, highlighting the receptor's pro-tumorigenic role. nih.gov
The CXCL8-CXCR1/2 axis contributes to angiogenesis by stimulating vascular endothelial growth factor receptor 2 (VEGFR2) activation, which involves inducing the transcription of vascular endothelial growth factor (VEGF) in endothelial cells via the NFκB pathway. nih.gov Moreover, the CXCL8-CXCR2 axis can trans-activate the epidermal growth factor receptor (EGFR), mediating endothelial cell migration and capillary tube formation. nih.gov CXCL8 also stimulates the expression of integrin αvβ3, an important factor for endothelial cell survival and tumor migration during angiogenesis. nih.gov
In the context of specific cancers, CXCR2-driven ovarian cancer progression has been linked to the upregulation of its own ligands, such as CXCL1 and CXCL2, and an increase in NF-κB activation. amegroups.cn In colorectal cancer cells, antagonism of CXCR2 has been observed to decrease NF-κB phosphorylation. amegroups.cn The stimulation of angiogenesis by CXCR2 in ovarian cancer cells has also been suggested to involve NF-κB. amegroups.cn The CXCL2-CXCR2 axis also plays a role in recruiting tumor-associated neutrophils, thereby regulating colitis-associated colon cancer in mouse models. nih.gov
Impact on Myeloid-Derived Suppressor Cell (MDSC) and Tumor-Associated Neutrophil (TAN) Recruitment
This compound, as a potent and orally bioavailable antagonist of the chemokine receptor CXCR2, has demonstrated an ability to influence the recruitment of inflammatory cells, particularly neutrophils. In experimental pancreatitis models in mice, oral administration of this compound significantly reduced neutrophil influx, as evidenced by decreased myeloperoxidase (MPO) content in both pancreatic and lung tissues, indicating a reduction in neutrophil transmigration nih.gov. Furthermore, in studies involving healthy human volunteers undergoing an LPS airway challenge, this compound led to a reduction in sputum neutrophil counts and decreased neutrophil elastase (NE) activity nih.gov.
The chemokine CXCL8 (also known as Interleukin-8 or IL-8) is a significant chemoattractant for neutrophils, and its signaling through CXCR1 and CXCR2 plays a critical role in promoting neutrophil recruitment to tumor sites nih.govmdpi.comtandfonline.comtandfonline.com. Tumor-associated neutrophils (TANs) are known to facilitate tumor progression, and their recruitment is often mediated by the CXCL8-CXCR1/2 axis mdpi.commdpi.com. By attenuating this signaling pathway, CXCR1/2 inhibitors like this compound are expected to impede the infiltration of TANs into the tumor microenvironment.
Myeloid-derived suppressor cells (MDSCs) are another heterogeneous population of immature myeloid cells that contribute significantly to the immunosuppressive tumor microenvironment. MDSCs promote angiogenesis, establish pre-metastatic niches, and recruit other immunosuppressive cells, such as regulatory T cells frontiersin.org. CXCL8 signaling has also been implicated in promoting the migration of MDSCs tandfonline.com. Therefore, strategies aimed at blocking MDSC recruitment to the tumor site, often through the inhibition of chemokine signaling, represent a promising approach to counteract tumor progression frontiersin.org. While specific direct data on this compound's impact on MDSC recruitment are not extensively detailed, its action as a CXCR2 antagonist aligns with the broader strategy of inhibiting the CXCL8-CXCR1/2 axis, which is known to influence MDSC migration tandfonline.com.
The following table summarizes key findings related to this compound's impact on immune cell recruitment:
| Target/Cell Type | Observed Effect of this compound/CXCR2 Antagonism | Preclinical Model/Context | Source |
| Neutrophils | Reduced influx and MPO content | Experimental pancreatitis in mice | nih.gov |
| Neutrophils | Reduced sputum counts and NE activity | LPS airway challenge in healthy volunteers | nih.gov |
| TANs | Expected reduction in recruitment | General CXCR1/2 antagonism (indirect evidence) | nih.govmdpi.comtandfonline.com |
| MDSCs | Expected reduction in migration | General CXCL8-CXCR1/2 inhibition (indirect evidence) | tandfonline.comfrontiersin.org |
Effects on Tumor Angiogenesis and Metastatic Dissemination
The CXCL8-CXCR1/2 signaling pathway is well-established for its role in promoting tumor progression, including its significant contribution to tumor angiogenesis and metastatic dissemination nih.govmdpi.comtandfonline.comtandfonline.com. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival, as it supplies tumors with oxygen and nutrients. Neutrophils, often recruited to the tumor site, play a well-documented role in promoting tumor angiogenesis mdpi.commdpi.com.
As a CXCR2 antagonist, this compound is positioned to interfere with these pro-angiogenic processes. Activation of CXCR2 can directly and indirectly induce angiogenesis nih.gov. Preclinical studies involving the attenuation of CXCL8-CXCR1/2 signaling through small molecule antagonists have demonstrated substantial inhibitory effects on tumor angiogenesis mdpi.com. For instance, other CXCR1/2 inhibitors, such as ABX-CXCL8, have shown a significant reduction in angiogenesis in mouse models of melanoma tandfonline.com.
Beyond angiogenesis, CXCL8-CXCR1/2 signaling also plays a critical role in facilitating tumor cell migration and invasion, thereby contributing to metastatic dissemination nih.govmdpi.com. CXCR2 activation specifically can enable tumor cell migration, leading to metastasis nih.gov. By attenuating this signaling network, compounds like this compound can exert major inhibitory effects on tumor dissemination mdpi.com. Furthermore, MDSCs, whose migration can also be influenced by CXCL8 signaling, are known to establish pre-metastatic niches, further linking the inhibition of this pathway to reduced metastatic potential tandfonline.comfrontiersin.org. Preclinical research on other CXCR1/2 inhibitors has shown the suppression of tumor metastasis through mechanisms such as the downregulation of matrix metalloproteinases (MMP-2 and MMP-9) tandfonline.com.
The following table summarizes key findings related to this compound's impact on tumor angiogenesis and metastatic dissemination:
| Process/Hallmark | Observed Effect of this compound/CXCR2 Antagonism | Preclinical Model/Context | Source |
| Tumor Angiogenesis | Expected inhibition due to CXCR2 antagonism | General CXCR1/2 antagonism; reduced neutrophil contribution | nih.govmdpi.comtandfonline.commdpi.com |
| Metastatic Dissemination | Expected inhibition of tumor cell migration and invasion | General CXCR1/2 antagonism; impact on MDSC-mediated pre-metastatic niches | nih.govmdpi.comtandfonline.comfrontiersin.org |
Clinical Investigation and Translational Research
Observed Clinical Effects in Inflammatory States
Pulmonary Function Outcomes in Challenge Models
Clinical investigations into AZD8309 included studies assessing its impact on pulmonary function within challenge models, specifically focusing on its anti-inflammatory effects in the airways. A double-blind, placebo-controlled, cross-over study involved twenty healthy volunteers who received oral this compound (300 mg twice daily for three days) prior to an inhaled lipopolysaccharide (LPS) challenge. nih.govnih.gov LPS is known to induce an acute neutrophilic inflammatory response in the airways, quantifiable in induced sputum. nih.govnih.gov
The study's findings indicated that while the initial fall in forced expiratory volume in 1 second (FEV1) following LPS challenge was similar between the this compound and placebo groups, there was a numerically very small difference in mean FEV1, with this compound at 4.28 and placebo at 4.23. clinicaltrialsregister.eu However, a more pronounced observation was a faster recovery of lung function in the this compound group compared to placebo (p<0.05), which may be attributed to the reduction in neutrophil recruitment into the lungs and diminished effects of neutrophil-released mediators. nih.govclinicaltrialsregister.eu Importantly, the study concluded that this compound did not adversely affect lung function. nih.govclinicaltrialsregister.eu
Furthermore, this compound demonstrated significant reductions in inflammatory markers in induced sputum following LPS challenge. Treatment with this compound led to a mean 77% reduction in total sputum cells (p < 0.001) and a 79% reduction in sputum neutrophils (p < 0.05) compared to placebo. nih.govnih.goversnet.orgmdpi.com Reductions were also observed in neutrophil elastase activity (p < 0.05) and CXCL1 (p < 0.05). nih.govnih.goversnet.org Trends for reductions were noted for sputum macrophages (47%), leukotriene B4 (39%), and CXCL8 (52%). nih.govnih.goversnet.org These results suggested that this compound could be beneficial in managing neutrophilic diseases of the airways, such as chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis. nih.govnih.goversnet.org
Table 1: Pulmonary Inflammatory Outcomes in LPS Challenge Model (Healthy Volunteers)
| Parameter | Reduction with this compound vs. Placebo | Statistical Significance |
| Total Sputum Cells | 77% (mean) | p < 0.001 |
| Sputum Neutrophils | 79% (mean) | p < 0.05 |
| Neutrophil Elastase Activity | Not quantified as percentage | p < 0.05 |
| CXCL1 | Not quantified as percentage | p < 0.05 |
| Sputum Macrophages | 47% (trend) | Not statistically significant |
| Leukotriene B4 (LTB4) | 39% (trend) | Not statistically significant |
| CXCL8 | 52% (trend) | Not statistically significant |
Clinical Research Trajectories in Specific Therapeutic Areas
This compound was explored across several therapeutic areas due to its role as a CXCR2 antagonist, targeting neutrophilic inflammation.
Chronic Obstructive Pulmonary Disease (COPD) Clinical Development
This compound progressed into clinical development for COPD, reaching Phase 2. ozmosi.com Preclinical development activities were also undertaken for this indication. karger.com As an oral CXCR2 antagonist, this compound was shown to inhibit neutrophil inflammation in the lung following inhaled endotoxin (B1171834) challenge in healthy volunteers, indicating its potential utility in COPD. scispace.comsci-hub.se However, the development of this compound for COPD has since been discontinued. portico.org
Rheumatoid Arthritis (RA) Clinical Trials
This compound was also in Phase 1 clinical development for the treatment of rheumatoid arthritis. karger.compatsnap.comacs.org While its development for RA was noted, specific detailed clinical trial outcomes for this indication were not extensively reported in the available literature.
Asthma Clinical Investigations and Research Outcomes
In the context of asthma, particularly severe asthma characterized by neutrophilic inflammation, this compound was investigated for its therapeutic effects. nih.govsemanticscholar.orgnih.gov The Phase 1 clinical trial involving an LPS challenge in healthy volunteers, as detailed in Section 4.2.4, demonstrated significant reductions in sputum cells and neutrophils, suggesting a potential role for this compound in managing neutrophilic asthma. nih.govnih.goversnet.orgmdpi.com Despite these promising early findings, the clinical trial trajectory for this compound in asthma was discontinued. ersnet.org
Translational Research in Acute Pancreatitis
Translational research explored the efficacy of this compound in acute pancreatitis models. Studies demonstrated that oral administration of this compound, as a CXCR2 antagonist, could reduce the severity of experimental pancreatitis. mdpi.comnih.govpancreapedia.orgnih.govdarmzentrum-bern.ch Specifically, inhibition of CXCR2 with this compound was found to improve parameters such as pancreatic edema, inflammatory cell infiltration, and necrosis in experimental models of both acute and chronic pancreatitis. pancreapedia.org A murine pancreatitis model further showed that this compound was effective in diminishing neutrophil emigration and activation within the pancreas. uni-muenchen.de
Analysis of Clinical Program Discontinuation and Future Research Implications
Despite the discontinuation of this compound, the broader field of CXCR2 antagonism continues to be an area of active research for inflammatory diseases. The initial observations from studies with this compound, particularly its ability to inhibit neutrophilic inflammation, supported the rationale for developing other CXCR2 antagonists for both pulmonary and non-pulmonary diseases characterized by neutrophilia. nih.gov Subsequent CXCR2 antagonists, such as AZD5069, have been developed and undergone further clinical investigation, indicating ongoing interest in targeting this pathway for therapeutic benefit. nih.govmdpi.com
Pharmacodynamic Profiling and Biomarker Discovery
Comprehensive Assessment of Biological Activity Markers
Research into AZD8309 has involved a thorough evaluation of its impact on a range of biological markers associated with inflammatory processes. As a CXCR2 antagonist, its primary mechanism involves inhibiting the recruitment and activation of neutrophils, a key cell type in the inflammatory cascade of several diseases. patsnap.comnih.govpatsnap.com
Inflammatory Cell Counts and Differentials (e.g., Sputum, Blood)
Studies have demonstrated the significant effect of this compound on inflammatory cell populations, particularly neutrophils, in both sputum and blood.
In a study involving healthy volunteers challenged with inhaled lipopolysaccharide (LPS), a method used to induce a neutrophilic inflammatory response similar to that seen in conditions like Chronic Obstructive Pulmonary Disease (COPD) and severe asthma, oral administration of this compound led to a marked reduction in inflammatory cells in induced sputum. nih.gov Specifically, treatment with this compound resulted in a mean 77% reduction in total sputum cells and a 79% reduction in sputum neutrophils compared to placebo. nih.govmdpi.com There was also a trend towards a reduction in sputum macrophages by approximately 47% to 50%, although this did not always reach statistical significance. nih.gov Small numbers of eosinophils and lymphocytes were also present in sputum samples but were not the primary focus of analysis in these studies. nih.gov
In a nasal LPS challenge model, this compound also demonstrated a clear effect, reducing the leukocyte count in nasal lavage fluid to 48% of the placebo level 6 hours after the challenge; these leukocytes were composed of 99% neutrophils on average. nih.gov
Furthermore, treatment with this compound has been observed to cause a reduction in circulating blood neutrophil counts. nih.gov This effect on circulating neutrophils was noted to be transient and reversible upon cessation of dosing in Phase 1 studies. nih.gov
Table 1: Effect of this compound on Sputum Cell Counts After LPS Challenge
Soluble Chemokines and Cytokines (e.g., CXCL1, CXCL8, IL-6, TNF-α)
This compound, by antagonizing the CXCR2 receptor, directly interferes with the signaling pathways of key chemokines responsible for neutrophil chemotaxis. nih.govnih.gov The primary ligands for CXCR2 include CXCL1 and CXCL8 (also known as Interleukin-8 or IL-8). nih.gov
In the LPS challenge model in healthy volunteers, treatment with this compound resulted in a significant reduction in the concentration of CXCL1 in sputum supernatant, with a 25% lower concentration compared to placebo. nih.gov There was also a trend towards a reduction in CXCL8 levels, with a mean decrease of 52%, although this did not reach statistical significance in all analyses. nih.gov
In experimental models of pancreatitis, oral administration of this compound was found to reduce serum cytokine levels. patsnap.com However, in the human LPS challenge study, there was no observed effect of this compound on the systemic levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) or C-reactive protein (CRP) in the blood. nih.gov Information regarding the direct effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) was not detailed in the provided research.
Enzymatic Activity Markers (e.g., Myeloperoxidase, Neutrophil Elastase, Trypsin, Cathepsin B)
The inhibition of neutrophil migration and activation by this compound translates to a reduction in the activity of enzymes released by these cells.
Myeloperoxidase (MPO) , an enzyme abundant in neutrophil granules and a marker of neutrophil infiltration, was significantly reduced by this compound in experimental models of pancreatitis. patsnap.com Oral administration of the compound lowered MPO content in both the pancreas and lungs. patsnap.com
Neutrophil Elastase (NE) activity in sputum was also significantly reduced following treatment with this compound in the human LPS challenge model, showing a 35% reduction compared to placebo. nih.gov A similar reduction in neutrophil elastase activity was observed in a nasal LPS challenge model 24 hours post-challenge. nih.gov
In a caerulein-induced model of mild pancreatitis, this compound reduced intrapancreatic trypsin and elastase activity. patsnap.com In a more severe taurocholate-induced pancreatitis model, this compound was shown to reduce Cathepsin B activity. patsnap.com This indicates that by reducing neutrophil transmigration, this compound can indirectly affect intrapancreatic protease activation. patsnap.com
Table 2: Effect of this compound on Inflammatory Mediators and Enzymes
Lipid Mediators (e.g., Leukotriene B4)
Leukotriene B4 (LTB4) is a potent lipid mediator and chemoattractant for neutrophils. Research has shown that this compound can influence LTB4 levels. In a human LPS challenge study, there was a trend for a 39% reduction in LTB4 concentrations in induced sputum with this compound treatment compared to placebo. nih.gov Similarly, in a nasal LPS challenge model, this compound treatment led to a reduction in LTB4 levels to 45% of placebo levels 6 hours after the challenge. nih.gov
Elucidating Exposure-Response Relationships in Research Settings
The relationship between the systemic exposure to this compound and its pharmacodynamic response has been a key aspect of its clinical evaluation. In a study with healthy volunteers, pharmacokinetic analysis confirmed that the dosing regimen used resulted in all subjects achieving plasma concentrations of this compound above the threshold required for pharmacological activity, specifically three times the IC50 (half-maximal inhibitory concentration) needed to antagonize the CXCR2 receptor. nih.gov
This sustained and adequate exposure provides confidence that the observed significant reductions in inflammatory biomarkers, such as sputum neutrophils and CXCL1, were a direct result of the compound's mechanism of action. nih.gov The clear pharmacodynamic effects seen at these exposure levels establish a positive exposure-response relationship, where sufficient drug concentration leads to the intended biological effect of inhibiting the CXCR2 pathway. nih.gov The primary outcome measure of an approximate 80% reduction in sputum neutrophils in subjects receiving this compound compared to placebo further solidifies this relationship. nih.gov
Development of Predictive and Prognostic Biomarkers for Patient Stratification
The demonstrated effects of this compound on specific biomarkers of neutrophilic inflammation suggest their potential utility in patient stratification for diseases where this pathway is a key driver. nih.govnih.gov Conditions such as COPD, severe asthma, and cystic fibrosis are characterized by a predominantly neutrophilic pattern of inflammation. nih.gov
The biomarkers modulated by this compound, including sputum neutrophil counts, CXCL1, and neutrophil elastase activity, could serve as predictive biomarkers. nih.govnih.gov Patients with elevated baseline levels of these markers may represent a subgroup that is more likely to respond favorably to treatment with a CXCR2 antagonist like this compound. patsnap.commdpi.com This approach aligns with the principles of precision medicine, aiming to target therapies to the patient populations most likely to benefit. patsnap.com
By identifying and validating these biomarkers, it may be possible to develop diagnostic tools to stratify patients, thereby enhancing the efficiency of clinical trials and ultimately improving patient outcomes by ensuring the right treatment is given to the right patient. patsnap.commdpi.com The development of such predictive biomarkers is a critical step for the clinical application of CXCR2 antagonists in inflammatory disorders. patsnap.com
Challenges in Biomarker Validation for Chemokine Receptor Inhibition
The validation of biomarkers for assessing the activity of chemokine receptor inhibitors, such as the CXCR2 antagonist this compound, presents a multifaceted challenge. These challenges span the complexity of the chemokine system itself, the practicalities of assay development, and the translation of biomarker changes into clinically meaningful outcomes.
A primary difficulty lies in the inherent complexity and redundancy of the chemokine signaling network. uea.ac.uk The chemokine system involves numerous ligands and receptors with overlapping functions, making it difficult to isolate the effect of inhibiting a single receptor like CXCR2. uea.ac.uk This redundancy means that blocking one pathway might lead to compensation by another, potentially confounding the interpretation of biomarker data. Furthermore, chemokine signaling is crucial for normal physiological processes, including immune cell homeostasis, which complicates the development of antagonists that are both effective in disease and free from unwanted effects on host immune responses. uea.ac.uknih.gov
The development and validation of the biomarker assays themselves pose significant hurdles. Key challenges include:
Reproducibility and Standardization : A major roadblock to the clinical implementation of biomarkers is the frequent irreproducibility of initial findings. techtarget.comproventainternational.com Establishing a robust and reproducible assay requires rigorous analytical validation to confirm its accuracy, precision, sensitivity, and specificity. techtarget.com
Reagent Consistency : The performance of ligand-binding assays is highly dependent on the quality and consistency of critical reagents. Lot-to-lot variability can drastically affect assay results, necessitating thorough testing of multiple reagent lots and having strategies in place to bridge new lots when they are introduced. kcasbio.com
Logistical Complexity : In multi-site clinical studies, variations in sample collection, processing, and storage can introduce significant variability into biomarker measurements. kcasbio.com Establishing and enforcing standardized procedures across all clinical sites is critical but challenging. kcasbio.com
Defining Context of Use : The level of validation required for a biomarker assay depends on its intended purpose, or "Context of Use". kcasbio.com A biomarker intended as an exploratory endpoint may only require qualification, whereas one used for a primary or secondary clinical endpoint demands full, rigorous validation, a distinction that requires careful consideration during trial design. kcasbio.com
In the specific context of this compound and CXCR2 inhibition, research has highlighted both the potential of certain biomarkers and the complexities in their interpretation. Studies have shown that this compound effectively reduces the recruitment of neutrophils and the levels of associated inflammatory mediators in response to challenges like lipopolysaccharide (LPS). scienceopen.comnih.govlu.se These findings support the use of markers like sputum neutrophil count, CXCL1, and neutrophil elastase as pharmacodynamic biomarkers to demonstrate target engagement.
Research Findings on this compound and Associated Biomarkers
The pharmacodynamic effects of this compound have been evaluated in both human challenge studies and preclinical models, demonstrating its ability to modulate key biomarkers of neutrophil-driven inflammation.
| Study Model | Key Findings on Biomarkers | Reference |
| LPS-induced Airway Inflammation (Healthy Volunteers) | Treatment with this compound resulted in a 79% reduction in sputum neutrophils. It also led to a significant decrease in sputum neutrophil elastase activity and CXCL1 levels. Trends for reduction were observed for sputum macrophages, leukotriene B4 (LTB4), and CXCL8. | scienceopen.comnih.gov |
| Nasal LPS Challenge (Healthy Volunteers) | This compound treatment reduced the leukocyte count (predominantly neutrophils) in nasal lavage fluid to 48% of placebo levels. A reduction in LTB4 levels to 45% of placebo was also observed. | lu.se |
| Experimental Pancreatitis (Mice) | Oral administration of this compound significantly reduced myeloperoxidase (MPO) in the pancreas and lungs. It also decreased intrapancreatic trypsin and elastase activity and lowered serum cytokine levels. | medchemexpress.comnih.gov |
General Challenges in Biomarker Validation
The validation process for any biomarker, including those for chemokine receptor inhibition, faces a number of common obstacles.
| Challenge Area | Description | Reference |
| Biological Complexity | The intricate and often redundant nature of biological pathways, such as the chemokine system, makes it difficult to link a single biomarker to a specific drug effect or clinical outcome. | uea.ac.uktechtarget.com |
| Reproducibility | Many promising biomarkers identified in initial discovery studies fail to be replicated in subsequent, independent validation studies, questioning their reliability. | techtarget.comproventainternational.com |
| Standardization | Lack of standardized protocols for sample collection, processing, and analysis across different laboratories and clinical sites introduces significant variability. | techtarget.comkcasbio.com |
| Clinical Relevance | A statistically significant change in a biomarker does not always translate into a meaningful clinical benefit for the patient. | techtarget.com |
| Cost and Time | The process of biomarker discovery, validation, and qualification is often a lengthy and expensive endeavor, requiring significant investment in resources and longitudinal studies. | techtarget.comproventainternational.com |
| Assay Development | Technical challenges include selecting the appropriate bioanalytical platform (e.g., ELISA, MSD) and ensuring the long-term stability and consistency of critical assay reagents. | kcasbio.com |
Mechanisms of Pharmacological Resistance and Combination Strategies
Exploration of Adaptive Resistance Pathways to CXCR2 Antagonism
Continuous blockade of the CXCR2 receptor can lead to adaptive resistance, where the biological system compensates for the inhibition. One major mechanism involves the upregulation of alternative signaling pathways that can also promote inflammation and cell migration.
Upregulation of Compensatory Pathways: The interplay between different signaling pathways can foster drug resistance by promoting cell proliferation, and inhibiting apoptosis. frontiersin.org In the context of cancer, resistance to therapies can be mediated by the activation of bypass tracks that reactivate critical downstream pathways. youtube.com For instance, research in triple-negative breast cancer (TNBC) has shown that both CXCR2 and TGF-β signaling are upregulated. frontiersin.orgnih.gov Inhibition of CXCR2 can disrupt doxorubicin-mediated TGF-β upregulation, suggesting a cross-talk between these pathways that contributes to chemoresistance. frontiersin.orgnih.gov
Role of the Tumor Microenvironment (TME): The TME plays a crucial role in therapy resistance. nih.gov CXCR2 signaling helps create an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which protect the tumor from immune attack. patsnap.commdpi.com Resistance to CXCR2 antagonism could theoretically involve the recruitment of these suppressive cells through alternative chemokine receptor pathways.
Cancer Stem Cells (CSCs): CXCR2 signaling is implicated in maintaining and promoting the migration of CSCs. frontiersin.orgnih.gov These cells are known to be resistant to therapies and can drive tumor recurrence. mdpi.com Adaptive resistance to a CXCR2 antagonist could therefore involve the survival and expansion of a CSC population that relies on other signaling axes for its maintenance. mdpi.comnih.gov
Rationales for Overcoming Resistance through Targeted Approaches
Overcoming adaptive resistance to CXCR2 antagonism requires rationally designed therapeutic strategies that can block these escape mechanisms. nih.govmdpi.com
Targeting Compensatory Signaling: Since resistance can emerge from the activation of parallel signaling pathways, a logical approach is to co-target these pathways. youtube.comnih.gov For example, given the observed interplay between CXCR2 and TGF-β in promoting chemoresistance in breast cancer, dual inhibition of both pathways could be a viable strategy to enhance therapeutic response. frontiersin.orgnih.gov Similarly, as CXCR2 activation can trigger downstream pathways like PI3K/ERK and JAK, inhibitors of these kinases could be used to counter resistance. nih.gov
Modulating the Tumor Microenvironment: To counteract the immunosuppressive TME, CXCR2 antagonists can be combined with agents that target other immune-suppressive cells or mechanisms. mdpi.com For example, combining a CXCR2 antagonist with a CSF1R inhibitor could curb the recruitment of both MDSCs and immunosuppressive macrophages. mdpi.com
Addressing Tumor Heterogeneity: Tumors are often composed of heterogeneous cell populations, with some clones being intrinsically resistant to a given therapy. youtube.com Combination therapies that target different cellular vulnerabilities can prevent the outgrowth of these resistant clones. nih.govbiopharmatrend.com For example, combining a CXCR2 antagonist with a therapy that targets a specific oncogenic driver could be more effective than either agent alone. nih.gov
Synergistic Research in Combination Therapies
Combining AZD8309 or other CXCR2 antagonists with different classes of drugs is a promising approach to enhance therapeutic efficacy and overcome resistance across various diseases. nih.gov
Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment, but not all patients respond. nih.govnews-medical.net The recruitment of MDSCs into the TME via the CXCR2 axis is a major factor in suppressing T-cell mediated antitumor immunity and is associated with resistance to ICIs. nih.govmdpi.com
Mechanism of Synergy: By blocking CXCR2, antagonists like this compound can reduce the infiltration of immunosuppressive MDSCs and TANs into the tumor. patsnap.comnih.gov This alleviates the suppression of cytotoxic T-cells, thereby making the tumor more susceptible to the effects of ICIs. nih.govmdpi.comnih.gov Research in TNBC showed that combining a CXCR2 inhibitor with the PD-L1 inhibitor atezolizumab resulted in an additive cytotoxic effect in vitro. frontiersin.orgnih.gov
Clinical Rationale: Combining CXCR2 antagonists with ICIs like pembrolizumab (B1139204) or durvalumab is being actively explored in clinical trials for various cancers. patsnap.comresearchgate.net This strategy aims to remodel the tumor immune microenvironment from a suppressive to an active state, potentially reversing ICI resistance and improving patient outcomes. nih.govmdpi.com
Table 1: Rationale for Combining CXCR2 Antagonists with Immune Checkpoint Inhibitors
| Component | Mechanism of Action | Expected Synergistic Outcome | Supporting Evidence |
| This compound (CXCR2 Antagonist) | Blocks recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). patsnap.comnih.gov | Reduces immunosuppression within the tumor microenvironment. | Preclinical data shows decreased MDSC infiltration and enhanced T-cell function. nih.gov |
| Immune Checkpoint Inhibitors (e.g., Anti-PD-1/PD-L1) | Block inhibitory signals (PD-1/PD-L1) on T-cells, restoring their ability to kill tumor cells. nih.govnih.gov | "Releases the brakes" on the existing anti-tumor T-cell response. | Effective in multiple cancer types, but resistance is common. nih.govascopost.com |
| Combination | Simultaneously reduces the influx of suppressor cells and activates tumor-infiltrating T-cells. | Increased tumor cell killing, overcoming resistance to immunotherapy. | Additive cytotoxicity observed in in-vitro models of TNBC. frontiersin.org |
In non-oncological inflammatory diseases like COPD, severe asthma, and pancreatitis, CXCR2-mediated neutrophil recruitment is a key pathological driver. nih.govnih.govnih.gov While corticosteroids are a mainstay anti-inflammatory treatment, neutrophilic inflammation is often resistant to their effects. nih.gov
Dual-Pronged Anti-Inflammatory Action: this compound directly targets neutrophil migration by blocking CXCR2. nih.govnih.govnih.gov In a human study involving inhaled lipopolysaccharide (LPS) challenge, this compound administration led to a significant 79% reduction in sputum neutrophils and a decrease in neutrophil elastase activity. nih.govresearchgate.net Combining this compound with conventional anti-inflammatory agents like corticosteroids or NSAIDs could offer a more comprehensive blockade of the inflammatory cascade, targeting different pathways simultaneously. nih.gov For example, the dual CXCR1/2 antagonist Ladarixin has shown efficacy in mouse models of airway inflammation that are resistant to glucocorticoids. frontiersin.org
Table 2: Effect of this compound on Inflammatory Markers in a Human LPS Challenge Model
| Marker | Effect of this compound Treatment | Percentage Reduction vs. Placebo | Significance |
| Sputum Total Cells | Reduction | 77% | p < 0.001 |
| Sputum Neutrophils | Reduction | 79% | p < 0.05 |
| Neutrophil Elastase Activity | Reduction | Significant Reduction | p < 0.05 |
| Sputum CXCL1 | Reduction | Significant Reduction | p < 0.05 |
| Sputum Macrophages | Trend for Reduction | 47% | Not Significant |
| Leukotriene B4 | Trend for Reduction | 39% | Not Significant |
| Sputum CXCL8 | Trend for Reduction | 52% | Not Significant |
| (Data sourced from a study in healthy volunteers challenged with inhaled LPS) nih.govresearchgate.net |
Many complex diseases, particularly cancer, involve the dysregulation of multiple signaling pathways. nih.gov This complexity often necessitates multi-targeted therapeutic approaches to prevent treatment escape and improve outcomes. nih.govbiopharmatrend.com
Synergy with Chemotherapy: The CXCR2 axis has been implicated in resistance to conventional chemotherapy. nih.govnih.gov For example, gemcitabine-resistant pancreatic cancer cells show higher baseline expression of CXCR2 ligands, and combining a CXCR2 antagonist with gemcitabine (B846) demonstrated superior antitumor activity compared to either agent alone in preclinical models. nih.gov Similarly, combining the CXCR1/2 inhibitor SX-682 with docetaxel (B913) led to strong anti-tumor control in models of head and neck cancer. nih.gov
Combinations with Other Targeted Agents: A rational strategy involves combining CXCR2 inhibitors with drugs that target other critical cancer pathways. nih.gov For instance, inhibiting the SHP2/RAS/ERK pathway in non-small cell lung cancer models was found to trigger an upregulation of CXCR2 ligands, leading to the recruitment of immunosuppressive MDSCs. researchgate.net Combining a SHP2 inhibitor with a CXCR2 inhibitor blocked this recruitment and enhanced the anti-tumor T-cell response. researchgate.net This highlights how a multi-targeted approach can block adaptive resistance mechanisms before they arise. youtube.combiopharmatrend.com
Investigational Drug Drug Interactions and Safety Considerations in Academic Studies
Theoretical Framework for Metabolic and Transporter-Mediated Drug Interactions
The evaluation of potential drug-drug interactions (DDIs) is a critical component of nonclinical and clinical drug development. These interactions can significantly alter a drug's pharmacokinetic profile, potentially impacting its efficacy and safety. The underlying mechanisms for such interactions often involve the inhibition or induction of metabolizing enzymes or drug transporters. nih.gov
Metabolic drug interactions frequently involve the cytochrome P450 (CYP) family of enzymes, which are responsible for the biotransformation of a vast number of pharmaceuticals. clinpgx.org Inhibition of a specific CYP enzyme by a co-administered drug can lead to decreased metabolism and consequently, increased plasma concentrations of the substrate drug, raising the risk of toxicity. Conversely, the induction of a CYP enzyme can accelerate the metabolism of a substrate drug, potentially reducing its therapeutic effect. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on conducting in vitro studies to evaluate a new drug's potential to inhibit or induce key CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.govfda.gov
Transporter-mediated DDIs represent another significant mechanism influencing drug disposition. nih.gov Membrane transporters are proteins that facilitate the movement of drugs across cellular barriers in organs crucial for absorption, distribution, and excretion, such as the intestine, liver, and kidneys. nih.govresearchgate.net Key transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or P-gp) and the solute carrier (SLC) transporters (e.g., organic anion-transporting polypeptides or OATPs). nih.govresearchgate.net Inhibition of an efflux transporter like P-gp can increase the systemic exposure of a substrate drug, while inhibition of an uptake transporter like OATP1B1 in the liver can reduce hepatic clearance and increase plasma concentrations. researchgate.netresearchgate.net Therefore, for an investigational compound like AZD8309, the theoretical framework for assessing DDIs would involve comprehensive in vitro screening to identify its potential as a substrate, inhibitor, or inducer of major metabolic enzymes and drug transporters.
| Interaction Mechanism | Key Proteins/Enzymes Involved | Potential Clinical Consequence | References |
|---|---|---|---|
| Metabolic Inhibition/Induction | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) | Altered drug exposure (increased or decreased), leading to potential toxicity or loss of efficacy. | nih.govclinpgx.orgfda.gov |
| Transporter-Mediated Interactions | ABC transporters (e.g., P-gp), SLC transporters (e.g., OATPs, OATs) | Modified absorption, distribution, and excretion of a drug, affecting its plasma and tissue concentrations. | nih.govresearchgate.net |
Evaluation of Safety Profiles in Early-Phase Research
Early-phase clinical trials are essential for establishing the initial safety and tolerability profile of an investigational drug. In these studies, all unfavorable changes in the health of a participant, termed adverse events (AEs), are meticulously recorded, regardless of their perceived relationship to the study treatment. youtube.comyoutube.com The characterization of these events helps to identify potential risks and guide further development.
| Adverse Event (AE) Metric | AZD5069 Group | Placebo Group | Reference |
|---|---|---|---|
| Subjects with at least one AE | 55.2% | 58.6% | nih.gov |
| Subjects with at least one treatment-related AE | 27.6% | 17.2% | nih.gov |
| Most Common AEs | Back Pain, Headache (both reported at 37.9% and 31% respectively for both groups) | nih.gov |
A primary safety consideration for CXCR2 antagonists stems directly from their mechanism of action. Neutrophils, the most abundant type of white blood cell, are a cornerstone of the innate immune system and critical for host defense against invading pathogens. nih.gov Their recruitment from the bloodstream to sites of infection is heavily mediated by the chemokine receptor CXCR2. nih.govhaematologica.org By antagonizing this receptor, drugs like this compound are designed to reduce the migration of neutrophils, which is the therapeutic goal in neutrophil-driven inflammatory diseases. nih.gov
Clinical research has confirmed this pharmacological effect. A study in healthy volunteers demonstrated that oral administration of this compound effectively blocked the increase in neutrophils by 79% in sputum following a lipopolysaccharide (LPS) challenge, which is used to induce a neutrophilic inflammatory response. nih.govclinicaltrials.gov
However, this intended effect on neutrophil migration raises a theoretical risk of compromising the body's natural defense mechanisms. nih.gov Studies with several CXCR2 antagonists have shown a rapid and reversible reduction in the count of circulating blood neutrophils within the first 24 hours of treatment. nih.gov For example, the CXCR2 antagonist SCH527123 was found to reduce the mean absolute neutrophil count in blood by 14% after four weeks of treatment. researchgate.net This perturbation of neutrophil numbers is a key safety aspect to monitor, as it could potentially impact the ability of the host to mount an effective immune response against infections. nih.govnih.gov While some studies with related compounds have not shown an increased risk of infection, understanding the balance between anti-inflammatory effects and potential immunosuppression is a crucial aspect of the ongoing evaluation for this class of drugs. nih.govhaematologica.org
| Compound | Study Population | Finding | Reference |
|---|---|---|---|
| This compound | Healthy Volunteers | Blocked the LPS-induced increase in sputum neutrophils by 79%. | nih.gov |
| SCH527123 | Patients with Severe Asthma | Reduced mean absolute blood neutrophil count by 14% after 4 weeks. | researchgate.net |
Future Research Trajectories and Unanswered Questions
Identification of Novel Therapeutic Niches for CXCR2 Antagonism
While initially investigated in the context of inflammatory diseases, the role of the CXCR2 axis in a broader range of pathologies presents exciting opportunities for novel therapeutic applications. Future research will likely focus on expanding the clinical indications for CXCR2 antagonists beyond their traditional scope.
One of the most promising new areas is oncology . The tumor microenvironment is often characterized by chronic inflammation, and CXCR2 plays a significant role in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which can promote tumor growth, angiogenesis, and metastasis. researchgate.net Preclinical studies have shown that CXCR2 antagonists can inhibit key processes in the metastatic cascade. researchgate.net For instance, in models of pancreatic cancer, blocking CXCR2 has been shown to suppress the recruitment of pro-tumor immune cells, thereby enhancing the efficacy of chemotherapy. researchgate.net There is also a strong rationale for combining CXCR2 inhibitors with immune checkpoint inhibitors, as they may help to reprogram the tumor microenvironment and enhance T cell-mediated cytotoxicity. researchgate.netresearchgate.net
Beyond cancer, emerging evidence points to the involvement of the CXCL1/CXCR2 axis in various neurological diseases . researchgate.netnih.gov CXCR2 is expressed on neurons and astrocytes, and its activation can lead to neuronal damage and impaired astrocyte function. researchgate.net Therefore, CXCR2 antagonists could represent a novel therapeutic strategy for neuroinflammatory conditions. nih.gov
The role of CXCR2 in cardiovascular diseases is another burgeoning area of research. CXCR1/2 inhibitors have demonstrated beneficial effects in animal models of cardiovascular disease, including reducing atherosclerotic plaque area and limiting cardiac remodeling. researchgate.net The CXCL1/CXCR2 axis is implicated in the recruitment of monocytes and neutrophils to atherosclerotic lesions. nih.gov
Furthermore, the CXCL5/CXCR2 axis may contribute to the pathogenesis of metabolic diseases , such as obesity-related insulin resistance, by influencing inflammatory pathways in adipose tissue. pnas.org Inhibition of CXCR2 could therefore be a strategy to improve insulin sensitivity. pnas.org The expanding understanding of CXCR2's role in diverse pathologies, including even viral infections like COVID-19, underscores the vast potential for identifying new therapeutic niches for antagonists like AZD8309. pnas.org
Refinement of Preclinical Models for Translational Relevance
A significant hurdle in the clinical translation of CXCR2 antagonists has been the limitations of existing preclinical models. To improve the predictive value of preclinical research, a refinement of these models is essential to better recapitulate the complexity of human diseases.
Future research should focus on the development and utilization of more sophisticated preclinical models. This includes the use of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect the genetic and histological features of human cancers. The use of Cxcr2 tissue-specific knockout mice has already provided valuable insights into the diverse roles of this receptor in cancer, central nervous system function, and metabolism. pnas.org
Furthermore, the development of humanized mouse models , reconstituted with a human immune system, will be crucial for evaluating the impact of CXCR2 antagonists on human immune cell trafficking and function in a more physiologically relevant context. These advanced models will be instrumental in bridging the translational gap between promising preclinical findings and successful clinical outcomes.
Advanced Approaches for Biomarker Identification and Validation
The identification and validation of robust biomarkers are critical for the successful clinical development of CXCR2 antagonists. Advanced approaches in biomarker discovery are needed to enable patient stratification, predict therapeutic response, and monitor treatment efficacy.
Currently, potential biomarkers for CXCR2-targeted therapies include the expression levels of CXCR2 and its ligands (such as CXCL8) in tumor or inflamed tissues. researchgate.net For instance, in some cancers, the expression of the CXCR2 axis has been associated with a poorer prognosis. nih.gov However, the predictive value of these markers needs to be rigorously validated in prospective clinical trials.
Future research should leverage high-throughput technologies such as genomics, proteomics, and transcriptomics to identify novel and more predictive biomarkers. Proteomics, the large-scale study of proteins, has emerged as a powerful tool for biomarker discovery. figshare.com These "omic" approaches can help to identify unique molecular signatures associated with response or resistance to CXCR2 inhibition.
Moreover, the development of pharmacodynamic biomarkers is essential to confirm target engagement and to guide dose selection in clinical trials. This could include measuring changes in neutrophil counts in peripheral blood or tissues, or assessing the levels of downstream inflammatory mediators. The integration of computational modeling and machine learning algorithms will be crucial for analyzing large datasets and identifying complex biomarker patterns. nih.gov This precision medicine approach will be key to identifying the patient populations most likely to benefit from CXCR2-targeted therapies. nih.gov
Longitudinal Studies on Long-Term Biological Effects
While short-term studies have provided valuable information on the safety and efficacy of CXCR2 antagonists, a critical unanswered question is the long-term biological effects of chronic CXCR2 inhibition. Longitudinal studies are imperative to understand the potential consequences of sustained blockade of this important homeostatic and inflammatory pathway.
One of the primary concerns with long-term CXCR2 antagonism is the potential for impaired host immunity . Neutrophils are a critical component of the innate immune system, and their recruitment to sites of infection is heavily dependent on CXCR2. A study examining the chronic treatment with the CXCR2 antagonist AZD5069 in cynomolgus monkeys found that key neutrophil-mediated host immunity functions, such as phagocytosis and oxidative burst activities, were preserved. pnas.org This suggests that therapeutic blockade of CXCR2 may not necessarily lead to significant immunosuppression. However, larger and longer-term studies in humans are needed to confirm these findings and to assess the risk of infections.
Another area of investigation is the potential for receptor regulation changes with prolonged use of CXCR2 antagonists, which could lead to diminished effectiveness over time. researchgate.net This phenomenon, known as tachyphylaxis, has been observed with other G protein-coupled receptor (GPCR)-targeted therapies.
Longitudinal studies should also evaluate the long-term impact of CXCR2 inhibition on tissue remodeling and repair . While excessive neutrophil infiltration can be detrimental, these cells also play a role in the resolution of inflammation and tissue healing. Understanding the net effect of chronic CXCR2 blockade on these processes is crucial, particularly in chronic inflammatory diseases.
Comparative Efficacy and Safety Research with Evolving Chemokine Modulators
The field of chemokine modulation is rapidly evolving, with a number of CXCR2 antagonists and other chemokine receptor inhibitors in various stages of clinical development. Comparative research is needed to understand the relative efficacy and safety of these different agents.
Several small molecule CXCR2 antagonists are currently in clinical trials, including AZD5069 , navarixin (B609427) (SCH527123) , reparixin , and SX-682 . nih.gov While direct head-to-head comparative trials are rare, cross-trial comparisons can provide some insights. For example, a clinical trial of AZD5069 in patients with uncontrolled severe asthma, which included a six-month safety extension, found that the treatment was generally well-tolerated but did not reduce the rate of severe exacerbations. researchgate.netfigshare.com In contrast, a study of navarixin in a similar patient population demonstrated a reduction in sputum neutrophils. pnas.org A meta-analysis of trials with reparixin suggested a potential survival benefit in severely ill patients. nih.gov
These different outcomes may be related to variations in the pharmacological properties of the compounds, such as their selectivity for CXCR2 versus the related CXCR1 receptor. Some antagonists, like reparixin and SX-682, are dual CXCR1/2 inhibitors, which may offer a broader anti-inflammatory effect but could also have a different safety profile. nih.gov
Future research should include well-designed comparative efficacy trials to directly compare different CXCR2 antagonists. Furthermore, as our understanding of the chemokine system grows, research is expanding to other chemokine receptors involved in inflammation and cancer. Comparative studies of CXCR2 inhibitors with these evolving chemokine modulators will be essential to determine the optimal therapeutic strategies for different diseases.
Strategies for Developing Next-Generation CXCR2 Inhibitors
Building on the knowledge gained from first-generation CXCR2 antagonists like this compound, future research is focused on developing next-generation inhibitors with improved properties. These strategies aim to enhance efficacy, improve safety profiles, and overcome potential resistance mechanisms.
One approach is the use of scaffold hopping , a medicinal chemistry strategy to identify novel chemical structures with similar biological activity. This can lead to the discovery of new chemotypes with improved pharmacokinetic properties, such as better oral bioavailability and longer half-life. nih.gov For example, research has moved from bicyclic compounds to more soluble monocyclic CXCR2 antagonists. researchgate.net
Another key area of development is the exploration of allosteric modulators . Unlike traditional antagonists that compete with the natural ligand for the binding site, allosteric modulators bind to a different site on the receptor, altering its conformation and function. pnas.org This can offer greater selectivity and a more nuanced modulation of receptor activity. Several negative allosteric modulators (NAMs) of CXCR2 are in development and have been shown to prevent receptor coupling with multiple downstream effectors. researchgate.net
The concept of biased agonism is also gaining traction in GPCR drug discovery. nih.gov Biased agonists preferentially activate certain downstream signaling pathways over others. While the focus for CXCR2 has been on antagonism, understanding the biased signaling of its natural ligands could pave the way for the development of biased antagonists that selectively block disease-relevant pathways while preserving homeostatic functions. nih.gov
Finally, novel drug delivery strategies, such as the use of nanoparticles to deliver CXCR2 inhibitors directly to the tumor microenvironment, are being explored to enhance therapeutic efficacy and minimize systemic side effects. researchgate.net These advanced strategies hold the promise of developing more effective and safer CXCR2-targeted therapies in the future.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying AZD8309’s mechanism of action in neutrophil-mediated inflammation?
- Methodological guidance : Prioritize in vivo models of acute inflammation, such as lipopolysaccharide (LPS)-induced lung inflammation or experimental pancreatitis. Measure biomarkers like myeloperoxidase (MPO) in pancreatic/lung tissues and serum cytokines (e.g., IL-6, TNF-α) to quantify anti-inflammatory effects. Use oral dosing at 50 mg/kg in rodents, as validated in preclinical studies .
- Key considerations : Validate target engagement via CXCR2 receptor occupancy assays and correlate with reductions in neutrophil elastase activity .
Q. How should this compound solubility and stability be optimized for in vitro assays?
- Protocol : Prepare stock solutions in DMSO at 50–65 mg/mL (130–169 mM) with sonication. For long-term storage, aliquot and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles. For cell-based assays, dilute in culture media to maintain DMSO concentrations ≤0.1% to minimize cytotoxicity .
- Troubleshooting : If precipitation occurs, pre-warm solutions to 37°C and vortex before use .
Q. What are the primary pharmacodynamic endpoints for evaluating this compound efficacy in preclinical studies?
- Endpoints :
- Tissue MPO activity (neutrophil infiltration marker).
- Pancreatic trypsin/elastase activity (protease-driven damage).
- Serum cytokines (IL-8, LTB4) via ELISA.
- Histopathological scoring of inflammation .
Advanced Research Questions
Q. How can contradictory findings between this compound’s preclinical efficacy and clinical discontinuation (2007) be reconciled?
- Analysis framework :
Compare pharmacokinetic (PK) parameters: this compound’s high plasma protein binding (>99%) may limit free drug availability in humans, unlike rodent models .
Evaluate species-specific CXCR2 expression/function via in vitro chemotaxis assays using human vs. murine neutrophils .
Assess translational relevance of LPS-challenge models to chronic inflammatory diseases (e.g., COPD) .
Q. What strategies improve this compound’s effective half-life and bioavailability for chronic inflammation studies?
- Approaches :
- Co-administer with CYP3A4 inhibitors to reduce metabolic clearance (observed in PK studies with thiazolone analogs) .
- Optimize dosing regimens: Twice-daily (BID) administration in humans vs. single-dose protocols in rodents .
- Develop prodrug formulations to enhance solubility and absorption .
Q. How should researchers address variability in this compound’s inhibition of neutrophil elastase vs. MPO across tissue types?
- Experimental design :
Perform time-course studies (e.g., 8 hr vs. 24 hr post-dose) to assess temporal differences in target modulation .
Use multiplex immunoassays to profile tissue-specific cytokine/chemokine networks (e.g., CXCL8 in sputum vs. serum) .
Apply spatial transcriptomics to map CXCR2 expression gradients in inflamed tissues .
Data Interpretation & Contradiction Management
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in small-sample studies?
- Methods :
- Mixed-effects models to account for repeated measures and inter-subject variability.
- Bootstrap resampling for confidence intervals in non-normally distributed data (e.g., histopathology scores) .
Q. How can in vitro CXCR2 binding data be contextualized with in vivo efficacy results?
- Integration :
Calculate target engagement thresholds using in vitro IC50 values (e.g., 204 nM for related CXCR3 antagonists) and adjust dosing to achieve unbound plasma concentrations >10× IC50 .
Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
